2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol
Description
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol (CAS 2090476-92-7) is a halogenated phenolic compound with the molecular formula C₁₁H₁₅BrFNO and a molecular weight of 276.15 g/mol . The structure features a phenolic core substituted with bromine (4-position) and fluorine (6-position), along with a branched 1-amino-3-methylbutyl side chain at the 2-position. While specific data on its melting/boiling points or biological activity are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceutical intermediates or antimicrobial agents .
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C11H15BrFNO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3 |
InChI Key |
OEKDAFKAKTXZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=C(C(=CC(=C1)Br)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes, while the amino group can participate in ionic interactions. These interactions can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol and related compounds:
Structural and Functional Analysis:
Alkyl Chain Length and Lipophilicity: The target compound’s 3-methylbutyl chain enhances lipophilicity compared to 2-(1-aminopropyl)-4-bromo-6-fluorophenol, which has a shorter propyl group. This difference may influence membrane permeability in biological systems .
Functional Group Variations: Replacing the phenolic hydroxyl group with a phosphonic acid (as in CAS 20459-60-3) increases acidity and metal-binding capacity, making it suitable for catalysis or chelation therapies . The hydrazone derivative (C₁₄H₁₀BrFN₆O) demonstrates antimicrobial efficacy (melting point 195–197°C), suggesting that halogenated phenolic scaffolds paired with nitrogen-rich linkers enhance bioactivity .
Chirality and Stereochemical Effects: (R)-(-)-2-Amino-3-methyl-1-butanol (CAS 4276-09-9) shares a similar branched amino alcohol structure but lacks halogen substituents.
Halogen Positioning and Reactivity: Both the target compound and 2-(1-aminopropyl)-4-bromo-6-fluorophenol retain bromine and fluorine at the 4- and 6-positions, respectively. This substitution pattern likely stabilizes the aromatic ring against metabolic degradation, a trait exploited in drug design .
Research Implications and Limitations
Current evidence lacks direct data on the target compound’s synthesis, stability, or biological performance. However, inferences from structural analogs indicate:
- Synthetic Utility: The amino and halogen groups enable derivatization into hydrazones or Schiff bases, as seen in ’s antimicrobial compounds .
- Biological Potential: Bromine and fluorine substituents may enhance antibacterial or antifungal activity, though empirical validation is required.
- Analytical Challenges : Tools like ORTEP-3 () could elucidate its crystal structure, aiding in structure-activity relationship (SAR) studies .
Biological Activity
2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol
- Molecular Formula : C10H13BrFNO
- Molecular Weight : 276.12 g/mol
The biological activity of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol primarily involves its interaction with various biological pathways. It has been shown to exhibit significant effects on:
- Nicotinamide Adenine Dinucleotide (NAD+) Metabolism : The compound activates nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis. This activation leads to increased cellular NAD+ levels, promoting energy metabolism and potentially aiding in metabolic disorders such as obesity and type 2 diabetes .
Enzyme Interaction
The compound may interact with various enzymes involved in metabolic pathways. For example, it could inhibit or activate cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics . This interaction can lead to altered pharmacokinetics and dynamics of co-administered drugs.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 2-(1-Amino-3-methylbutyl)-4-bromo-6-fluorophenol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
